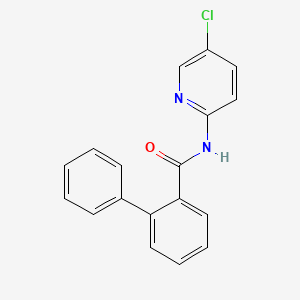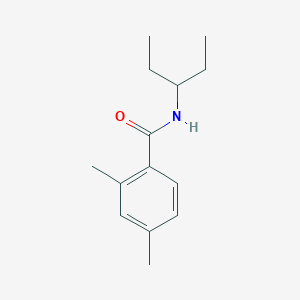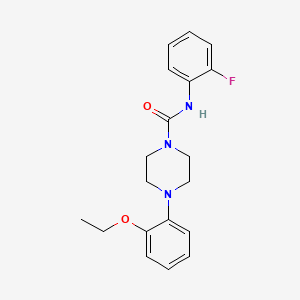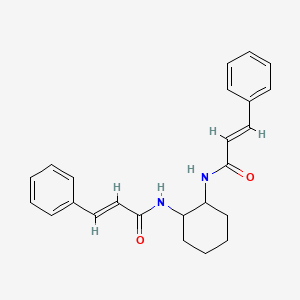
N-(5-chloro-2-pyridinyl)-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-2-biphenylcarboxamide (known as BAY 11-7082) is a small molecule inhibitor that has been widely used in scientific research. It was originally developed as an anti-inflammatory drug, but its potential as a tool for studying cellular processes has been recognized in recent years.
作用机制
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the p65 subunit. This modification prevents the phosphorylation and subsequent degradation of IκBα, which normally results in the release of NF-κB into the nucleus. As a result, the transcriptional activity of NF-κB is inhibited (Kumar et al., 2017).
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. It can also reduce inflammation and oxidative stress, and protect against ischemia-reperfusion injury (Liu et al., 2017).
实验室实验的优点和局限性
One of the main advantages of BAY 11-7082 is its specificity for NF-κB. It does not affect other signaling pathways, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, its covalent modification of the p65 subunit can also lead to off-target effects, which should be taken into consideration when interpreting the results of experiments (Kumar et al., 2017).
未来方向
There are many potential future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways. BAY 11-7082 has been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin, and could be used in combination with these drugs to improve their efficacy (Liu et al., 2017). Another area of interest is the development of new derivatives of BAY 11-7082 that have improved pharmacokinetic properties and reduced off-target effects (Kumar et al., 2017).
Conclusion
In conclusion, BAY 11-7082 is a small molecule inhibitor that has been widely used in scientific research. Its specificity for NF-κB makes it a valuable tool for studying the role of this transcription factor in various cellular processes. However, its covalent modification of the p65 subunit can also lead to off-target effects, which should be taken into consideration when interpreting the results of experiments. There are many potential future directions for the use of BAY 11-7082 in scientific research, including the development of combination therapies and new derivatives with improved properties.
合成方法
BAY 11-7082 is synthesized by reacting 5-chloro-2-pyridinylamine with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product. The yield of BAY 11-7082 is typically around 50-60% (Liu et al., 2017).
科学研究应用
BAY 11-7082 has been used in a wide range of scientific research, including cancer, inflammation, apoptosis, and oxidative stress. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response, inflammation, and cancer. By inhibiting NF-κB, BAY 11-7082 can prevent the activation of downstream genes that are involved in these processes (Pierce et al., 1997).
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-14-10-11-17(20-12-14)21-18(22)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAAPEZYBCIPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)

![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5294590.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)
![2-{[1-cyclohexyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5294612.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)

![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
